4-Methyl-3-(4-propoxybenzoyl)pyridine
Overview
Description
4-Methyl-3-(4-propoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as E304 or ethoxyquin1. This compound is widely used in the food industry as an antioxidant to prevent spoilage and extend the shelf life of animal feed, pet food, and human food1.
Synthesis Analysis
4-Methyl-3-(4-propoxybenzoyl)pyridine serves as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles1. It’s particularly useful in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates1. These compounds are synthesized through domino 1,3-dipolar cycloaddition and elimination processes, indicating its utility in creating diverse isoxazole-annulated heterocycles1.
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(4-propoxybenzoyl)pyridine can be represented by the InChI Key: NIUKHSISBGOXHH-UHFFFAOYSA-N1. The molecular weight of this compound is 255.31 g/mol1.
Chemical Reactions Analysis
The compound is used in the synthesis of functionalized isoxazoles and polyimides1. It is also a part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands1.
Physical And Chemical Properties Analysis
The IUPAC name for 4-Methyl-3-(4-propoxybenzoyl)pyridine is (4-methylpyridin-3-yl)-(4-propoxyphenyl)methanone1.
Scientific Research Applications
Cognition-Enhancing Properties
4-Methyl-3-(4-propoxybenzoyl)pyridine, as a part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown positive effects in rodent and primate models of cognitive enhancement. This compound, referred to as ABT-089 or S-4, also demonstrates anxiolytic activity in rodents and possesses a reduced propensity to activate peripheral ganglionic type receptors. Its biological activities and favorable oral bioavailability make it a promising candidate for treating cognitive disorders (Lin et al., 1997).
Synthesis of Functionalized Isoxazoles
The compound serves as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles. It's particularly useful in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates. These compounds are synthesized through domino 1,3-dipolar cycloaddition and elimination processes, indicating its utility in creating diverse isoxazole-annulated heterocycles (Ruano et al., 2005).
Polyimide Synthesis
A novel pyridine-containing aromatic dianhydride monomer, including this compound, has been synthesized for producing new polyimides. These polyimides are characterized by good solubility, thermal stabilities, and high thermal resistance, indicating their potential applications in various industrial and technological areas (Wang et al., 2006).
Safety And Hazards
The safety and hazards of 4-Methyl-3-(4-propoxybenzoyl)pyridine are not explicitly mentioned in the available resources. However, it is important to note that this compound is for research use only and not for human or veterinary use1.
Future Directions
The biological activities and favorable oral bioavailability of 4-Methyl-3-(4-propoxybenzoyl)pyridine make it a promising candidate for treating cognitive disorders1. Its utility in creating diverse isoxazole-annulated heterocycles also indicates potential future applications in organic synthesis1.
properties
IUPAC Name |
(4-methylpyridin-3-yl)-(4-propoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-14-6-4-13(5-7-14)16(18)15-11-17-9-8-12(15)2/h4-9,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKHSISBGOXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-propoxybenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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